Ponesimond is a synthetic sphingosine-1-phosphate receptor 1 (S1P1) agonist. [] It is classified as an immunomodulator due to its ability to sequester lymphocytes in lymphoid tissues, preventing them from migrating to sites of inflammation. [] Ponesimond has been investigated for its potential in treating various autoimmune diseases, such as multiple sclerosis.
Ponesimond acts as a selective agonist of the S1P1 receptor. [] While it is structurally similar to FTY720 phosphate (FTY720-P), another S1P receptor agonist, ponesimond specifically targets the S1P1 subtype and does not exhibit activity at the S1P2 receptor. [] Activation of S1P1 receptors on lymphocytes leads to their internalization, effectively trapping them within lymphoid organs and preventing their migration to inflammatory sites. []
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 94944-78-2
CAS No.: 70173-19-2